2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride
Overview
Description
2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride, also known as P3P, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of psychoactive substances and is a potent dopamine reuptake inhibitor. The unique chemical structure of P3P makes it an ideal candidate for studying the central nervous system and its associated functions.
Scientific Research Applications
1. Spectroscopic Identification and Derivatization
A study by Nycz et al. (2016) explored the identification of novel hydrochloride salts, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, using a combination of GC-MS, IR, NMR, and other spectroscopic methods. The study provided insights into the spectroscopic properties and potential derivatization of related compounds.
2. Use as a Chiral Auxiliary in Asymmetric Synthesis
Hedenström et al. (2000) discussed the synthesis of the N-propionylated derivative of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, which was used as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde (Hedenström, Andersson, & Hjalmarsson, 2000). This study highlighted its application in enhancing stereoselectivity in organic synthesis.
3. Biological Testing Against Trypanosoma Cruzi
Balfour et al. (2017) synthesized a series of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols for biological testing against Trypanosoma cruzi, the causative agent of Chagas disease. This research illustrated the potential therapeutic applications of such compounds in treating parasitic infections (Balfour, Franco, Moraes, Freitas-Junior, & Stefani, 2017).
4. Generation of Structurally Diverse Libraries
Roman (2013) utilized a compound structurally related to 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride, specifically 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, to generate a diverse library of compounds through various alkylation and ring closure reactions. This approach showcased the versatility of similar structures in synthesizing a wide array of chemical entities (Roman, 2013).
5. Synthesis of α_1 Receptor Antagonists
The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, which possess α_1 receptor antagonistic activity, was described by Hon (2013). This research highlighted the potential of pyrrolidine derivatives in developing novel pharmacological agents (Hon, 2013).
properties
IUPAC Name |
2-pyrrolidin-3-ylpropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMRAZFIFLFGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride | |
CAS RN |
1357923-37-5 | |
Record name | 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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